molecular formula C20H20N2OS2 B430037 2-(2-METHOXYPHENYL)-4,4,8-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE CAS No. 351224-54-9

2-(2-METHOXYPHENYL)-4,4,8-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE

Cat. No.: B430037
CAS No.: 351224-54-9
M. Wt: 368.5g/mol
InChI Key: DTDAYBNNZIXKQK-UHFFFAOYSA-N
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Description

2-(2-METHOXYPHENYL)-4,4,8-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a unique structure that combines a methoxyphenyl group, a trimethyl group, and an isothiazoloquinoline core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXYPHENYL)-4,4,8-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the methoxyphenyl group and a halogenated quinoline intermediate.

    Formation of the Isothiazoloquinoline Core: The isothiazoloquinoline core can be formed through a cyclization reaction involving a thioamide and a suitable electrophile.

    Final Functionalization: The final functionalization steps may include methylation reactions to introduce the trimethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, reduce reaction times, and minimize the use of hazardous reagents. Techniques such as microwave-assisted synthesis and flow chemistry could be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXYPHENYL)-4,4,8-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thione group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide, and toluene.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated derivatives of the methoxyphenyl group.

Scientific Research Applications

2-(2-METHOXYPHENYL)-4,4,8-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.

    Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s derivatives are explored for use in materials science, particularly in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-METHOXYPHENYL)-4,4,8-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and camptothecin share the quinoline core and exhibit similar biological activities.

    Isothiazole Derivatives: Compounds like isothiazole-3-carboxamide have similar structural features and are studied for their antimicrobial properties.

Uniqueness

2-(2-METHOXYPHENYL)-4,4,8-TRIMETHYL-1H,2H,4H,5H-[1,2]THIAZOLO[5,4-C]QUINOLINE-1-THIONE is unique due to its combination of a methoxyphenyl group, a trimethyl group, and an isothiazoloquinoline core. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research.

Properties

CAS No.

351224-54-9

Molecular Formula

C20H20N2OS2

Molecular Weight

368.5g/mol

IUPAC Name

2-(2-methoxyphenyl)-4,4,8-trimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione

InChI

InChI=1S/C20H20N2OS2/c1-12-9-10-14-13(11-12)17-18(20(2,3)21-14)25-22(19(17)24)15-7-5-6-8-16(15)23-4/h5-11,21H,1-4H3

InChI Key

DTDAYBNNZIXKQK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=CC=CC=C4OC)(C)C

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3=C2C(=S)N(S3)C4=CC=CC=C4OC)(C)C

Origin of Product

United States

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